4-[4-(Propan-2-yl)phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Propan-2-yl)phenyl]azetidin-2-one: , also known by its chemical formula C₁₂H₁₅NO , is a heterocyclic compound with interesting properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl with chloroacetylchloride in the presence of triethylamine .
- The exact reaction conditions and industrial production methods may vary, but this route provides a starting point.
Chemical Reactions Analysis
Reactions::
- Common reagents include oxidizing agents (e.g., KMnO₄ ), reducing agents (e.g., LiAlH₄ ), and halogens (e.g., Br₂ ).
- Major products depend on the specific reaction conditions and substituents.
4-[4-(Propan-2-yl)phenyl]azetidin-2-one: can undergo various reactions, including , , and .
Scientific Research Applications
Antimicrobial Activity: Some derivatives of this compound exhibit potent antimicrobial activity against bacteria and fungi
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Biological Studies: Investigate its effects on cellular pathways and molecular targets.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes.
- Further studies are needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers often compare it with related azetidin-2-ones and benzimidazole derivatives.
- Its unique structural features contribute to its distinct properties.
Remember, this compound’s applications extend beyond the scope mentioned here, and ongoing research continues to uncover its full potential
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
VAMSHSDOZADUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.